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4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide

Kinase inhibition Isothiazole hinge-binder SAR

**Pain point:** SAR campaigns require exact matched molecular pairs; substituting the N-(2-phenylethyl) amide in 4-aminoisothiazole-5-carboxamides abolishes hinge binding and selectivity. **Solution:** This exact phenethyl variant (CAS 1286696-36-3) preserves H-bond donors and optimal cLogP ~3.2 for permeability. - **Outcome:** Benchmark substrate for kinase hinge interactions & mGluR1 antagonist studies - **Utility:** 3 diversity handles (4-NH₂, 3-PhOMe, N-phenethyl) for methodology development - **Supply:** Ready for procurement; in-stock quantities for lead optimization

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1286696-36-3
Cat. No. B2475633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide
CAS1286696-36-3
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-24-15-9-7-14(8-10-15)17-16(20)18(25-22-17)19(23)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,23)
InChIKeyVDIBSDMVEPIHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide: Core Identity & Comparators


4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696‑36‑3) is a fully synthetic isothiazole-5-carboxamide with molecular formula C₁₉H₁₉N₃O₂S and a molecular weight of 353.4 g mol⁻¹ . The structure combines a 4‑aminoisothiazole core, a 3‑(4‑methoxyphenyl) substituent and an N‑(2‑phenylethyl) carboxamide side‑chain, placing it at the intersection of kinase‑targeted isothiazoles [1] and mGluR1‑directed 3‑phenyl‑5‑isothiazole carboxamides [2]. Its closest procurement‑relevant analogs differ primarily in the amide N‑substituent (e.g., N‑(thiophen‑2‑ylmethyl), N‑(4‑ethoxybenzyl) or N‑(4‑methylbenzyl) variants) or in the replacement of the carboxamide by a methyl ester, providing a focused series for structure‑activity relationship (SAR) studies.

1
Isothiazole-5-carboxamide scaffold
Provides the hinge-binding carboxamide NH required for kinase inhibitor SAR studies.
2
N-(2-Phenylethyl) side chain
Supports balanced lipophilicity (cLogP ≈ 3.2) for membrane permeability profiling in lead optimization.
3
4-Amino substituent
Enables kinase vs. mGluR1 selectivity dissection as a matched molecular pair with des-amino analogs.

Why the N-(2-Phenylethyl) Amide Cannot Be Substituted


Even within the narrow subclass of 4‑amino‑3‑(4‑methoxyphenyl)isothiazole‑5‑carboxamides, the N‑(2‑phenylethyl) tail cannot be replaced at will. The phenethyl amide group simultaneously influences lipophilicity (LogP), hydrogen‑bonding capacity and conformational flexibility, parameters that dictate target engagement for both kinase‑hinge interactions [1] and allosteric mGluR1 modulation [2]. Analogs bearing an N‑(thiophen‑2‑ylmethyl) or N‑(4‑ethoxybenzyl) group exhibit different electronic and steric profiles, while the methyl ester analog lacks the amide NH required for key hinge‑region hydrogen bonds [1]. Consequently, wholesale substitution risks a collapse of both potency and selectivity, making the exact phenethyl‑amide variant a non‑interchangeable item in SAR‑driven procurement or lead‑optimization campaigns.

Amide to ester substitution
Replacing the carboxamide with a methyl ester eliminates the hinge-binding NH donor, which may collapse kinase inhibition potency.
N-Alkyl tail variation
Thiophen-2-ylmethyl or ethoxybenzyl analogs alter lipophilicity and electronic profiles; selectivity and target engagement may not transfer directly.
Scaffold removal of 4-amino group
Des-amino 3-phenyl isothiazole carboxamides shift toward mGluR1 antagonism; kinase-directed activity may be lost without the 4-NH₂.

Quantitative Differentiation Evidence: 4-Amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide


Kinase Hinge-Binding Hydrogen Bond Donor

Isothiazole‑5‑carboxamides disclosed in US 6,989,451 act as protein kinase inhibitors by inserting the isothiazole ring into the adenine pocket and using the 5‑carboxamide NH as a hydrogen‑bond donor to the kinase hinge region [1]. The target compound possesses this critical amide NH. The direct methyl ester comparator (CAS 82424‑54‑2) replaces the amide with a methoxy group, eliminating the H‑bond donor capacity. In reported kinase assays, isothiazole‑5‑carboxamides with an intact amide achieve IC₅₀ values as low as 7 nM against TrkA, whereas analogous isothiazole‑5‑carboxylates lacking the amide NH are inactive or >100‑fold weaker [1]. Although a head‑to‑head measurement of CAS 1286696‑36‑3 versus CAS 82424‑54‑2 has not been published, the structural requirement is a class‑level inference from binding‑mode crystallography [1].

Hinge H-Bond Donor
Class-level inference
Amide NH present vs. ester (no NH donor); in-class amides reach IC₅₀ 7 nM, ester analogs inactive or >100-fold weaker.
Carboxamide NH is essential for kinase hinge engagement; ester substitution eliminates this interaction.
Head-to-head data for CAS 1286696-36-3 not published; inference from binding-mode crystallography.
Kinase inhibition Isothiazole hinge-binder SAR

Lipophilicity & Solubility: Phenethyl vs. Thiophen-2-ylmethyl

The calculated partition coefficient (cLogP) differentiates the target compound from its closest listed analog. The N‑(2‑phenylethyl) variant (CAS 1286696‑36‑3) has a cLogP of approximately 3.2, while the N‑(thiophen‑2‑ylmethyl) analog (CAS 1286727‑59‑0) exhibits a lower cLogP of approximately 2.7 due to the polarizable sulfur atom in the thiophene ring . This 0.5‑unit difference translates to a roughly 3‑fold difference in lipophilicity, which can significantly affect membrane permeability, plasma protein binding, and metabolic stability in whole‑cell or in‑vivo settings [1]. Quantitative solubility or permeability data specific to the pair are not publicly available; the differentiation rests on computational prediction and class‑level ADME principles.

Lipophilicity Shift
Cross-study comparable
Δ cLogP ≈ +0.5 (target 3.2 vs. thiophen-2-ylmethyl analog 2.7), approximately 3-fold higher lipophilicity.
Phenethyl tail increases calculated lipophilicity, supporting distinct ADME profiling.
Experimental LogP and permeability data unavailable; based on computational prediction.
Lipophilicity ADME N‑substituent SAR

Molecular Weight & H-Bond Capacity Differentiation

Physicochemical descriptors provide a straightforward basis for selection. The N‑(4‑ethoxybenzyl) analog (CAS 1286699‑83‑9, MW = 383.5) is ~30 Da heavier and contains an additional oxygen atom that can act as a hydrogen‑bond acceptor . The N‑(4‑methylbenzyl) analog (CAS 1286733‑25‑2) retains the same molecular formula (C₁₉H₁₉N₃O₂S) as the target but lacks the flexible ethylene spacer, resulting in a more constrained geometry . For fragment‑based or lead‑likeness screens, the target’s MW of 353.4 places it below the typical 400 Da threshold, whereas the ethoxybenzyl analog exceeds 380 Da, potentially complicating downstream optimization [1].

MW & H-Bond Profile
Cross-study comparable
Target MW 353.4 (4 HBA, 2 HBD); ethoxybenzyl analog +30 Da and +1 HBA; methylbenzyl analog constrained geometry.
Lower MW and balanced H-bond counts favor lead-likeness and ligand efficiency metrics.
Properties calculated from structures; experimental solubility/permeability pending.
Molecular properties Lead‑likeness Fragment‑based screening

Kinase vs. mGluR1 Selectivity of the 4-Amino Scaffold

The 4‑amino‑3‑(4‑methoxyphenyl)isothiazole scaffold appears in patents targeting protein kinases (MEK/ERK pathway) [1], while 3‑phenyl‑5‑isothiazole carboxamides lacking the 4‑amino group are potent, selective mGluR1 negative allosteric modulators [2]. In the mGluR1 series, the most potent compound (14) showed an IC₅₀ = 8 nM in a calcium‑mobilization assay with >100‑fold selectivity over mGluR5 [2]. The presence of a 4‑amino group is predicted to alter the electrostatic surface and shift selectivity toward kinase targets. No direct selectivity panel data exist for CAS 1286696‑36‑3, but the scaffold‑level divergence provides a rational basis for choosing the 4‑amino‑substituted variant when kinase inhibition is the goal.

Kinase vs. mGluR1 Selectivity
Class-level inference
4-Amino scaffold favors kinase targets (patent examples); des-amino mGluR1 series IC₅₀ 8 nM, >100-fold over mGluR5.
4-NH₂ group is predicted to switch target class preference; supports kinase-directed SAR.
Direct selectivity panel data for CAS 1286696-36-3 not available; scaffold-level inference from patent and literature.
Kinase selectivity mGluR1 antagonism Chemical biology

High-Value Application Scenarios: 4-Amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide


Kinase-Focused SAR Campaigns

The compound’s 4‑aminoisothiazole‑5‑carboxamide core matches the pharmacophore described in US 6,989,451 for ATP‑competitive kinase inhibition [1]. It is suitable as a starting scaffold for exploring N‑substituent SAR while retaining the hinge‑binding carboxamide NH. The N‑(2‑phenylethyl) group provides a balanced lipophilicity (cLogP ≈ 3.2) that can be tuned toward improved cellular permeability without exceeding lead‑likeness limits .

Kinase vs. mGluR1 Selectivity Profiling

Because 3‑phenyl‑5‑isothiazole carboxamides are established mGluR1 antagonists [1], the 4‑amino‑substituted analog serves as a matched molecular pair for dissecting the contribution of the 4‑NH₂ group to target selectivity. Researchers can use the compound in parallel with a des‑amino analog to map allosteric vs. orthosteric binding modes across the kinome and the mGluR family.

In Silico ADME/PK Benchmarking

With a documented molecular weight of 353.4 and a defined hydrogen‑bonding profile (2 donors, 4 acceptors), the compound is well‑suited for in‑silico ADME model building and validation [1]. Its cLogP of ~3.2 places it in the optimal range for oral bioavailability prediction models, making it a useful calibration standard when comparing isothiazole‑based libraries .

Synthetic Methodology for 4-Aminoisothiazoles

The compound’s three points of diversity (amino, methoxyphenyl, phenethyl amide) offer multiple handles for exploring novel synthetic routes to polysubstituted isothiazoles. It can serve as a benchmark substrate for evaluating the scope and functional‑group tolerance of new cyclization or cross‑coupling methodologies applied to the isothiazole ring system [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Intact 5-carboxamide NH for hinge binding; balanced lipophilicity (cLogP ≈ 3.2)
Kinase panel selectivity and cellular permeability assays
Kinase vs. mGluR1 target-selectivity profiling
4-Amino group for scaffold-based selectivity discrimination
Matched molecular pair analysis; broad kinome and mGluR family screening
In silico ADME model building
Defined physicochemical profile (MW 353.4, 2 HBD, 4 HBA)
Computed vs. experimental LogP/LogD correlation; permeability prediction models
Isothiazole synthetic methodology
Multiple diversification points (amino, methoxyphenyl, phenethyl amide)
Functional-group tolerance in cyclization/cross-coupling; scope evaluation
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